molecular formula C9H10BrNO B8133941 1-[5-Bromo-2-(methylamino)phenyl]ethanone

1-[5-Bromo-2-(methylamino)phenyl]ethanone

Cat. No.: B8133941
M. Wt: 228.09 g/mol
InChI Key: GHFGPWSKNIEDHB-UHFFFAOYSA-N
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Description

1-[5-Bromo-2-(methylamino)phenyl]ethanone is an organic compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position and a methylamino group at the 2-position of the phenyl ring, with an ethanone group attached to the phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-[5-Bromo-2-(methylamino)phenyl]ethanone can be achieved through several synthetic routes. One common method involves the bromination of 2-(methylamino)acetophenone using bromine in the presence of a suitable solvent such as acetic acid . The reaction conditions typically require controlled temperatures to ensure selective bromination at the 5-position of the phenyl ring.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods often employ catalysts and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

1-[5-Bromo-2-(methylamino)phenyl]ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-[5-Bromo-2-(methylamino)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and methylamino group play crucial roles in its reactivity and biological activity . The compound may interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-[5-Bromo-2-(methylamino)phenyl]ethanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylamino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[5-bromo-2-(methylamino)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6(12)8-5-7(10)3-4-9(8)11-2/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFGPWSKNIEDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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